

Application Notes and Protocols for Aurka-IN-1

In Vitro Kinase Assay

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Compound of Interest

Compound Name: Aurka-IN-1

Cat. No.: B15585974

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Introduction

Aurora A kinase (Aurka) is a key serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome segregation.[1][2] Its dysregulation and overexpression are frequently observed in various human cancers, making it a compelling therapeutic target.[3][4]

Aurka-IN-1 is an allosteric inhibitor of Aurora A.[5] Unlike ATP-competitive inhibitors, **Aurka-IN-1** functions by disrupting the protein-protein interaction between Aurka and its co-factor and activator, Targeting Protein for Xenopus Klp2 (TPX2).[5][6] This allosteric mechanism offers a potential for high selectivity and a distinct pharmacological profile.[6] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of **Aurka-IN-1** against Aurora A kinase using a luminescence-based assay.

Data Presentation

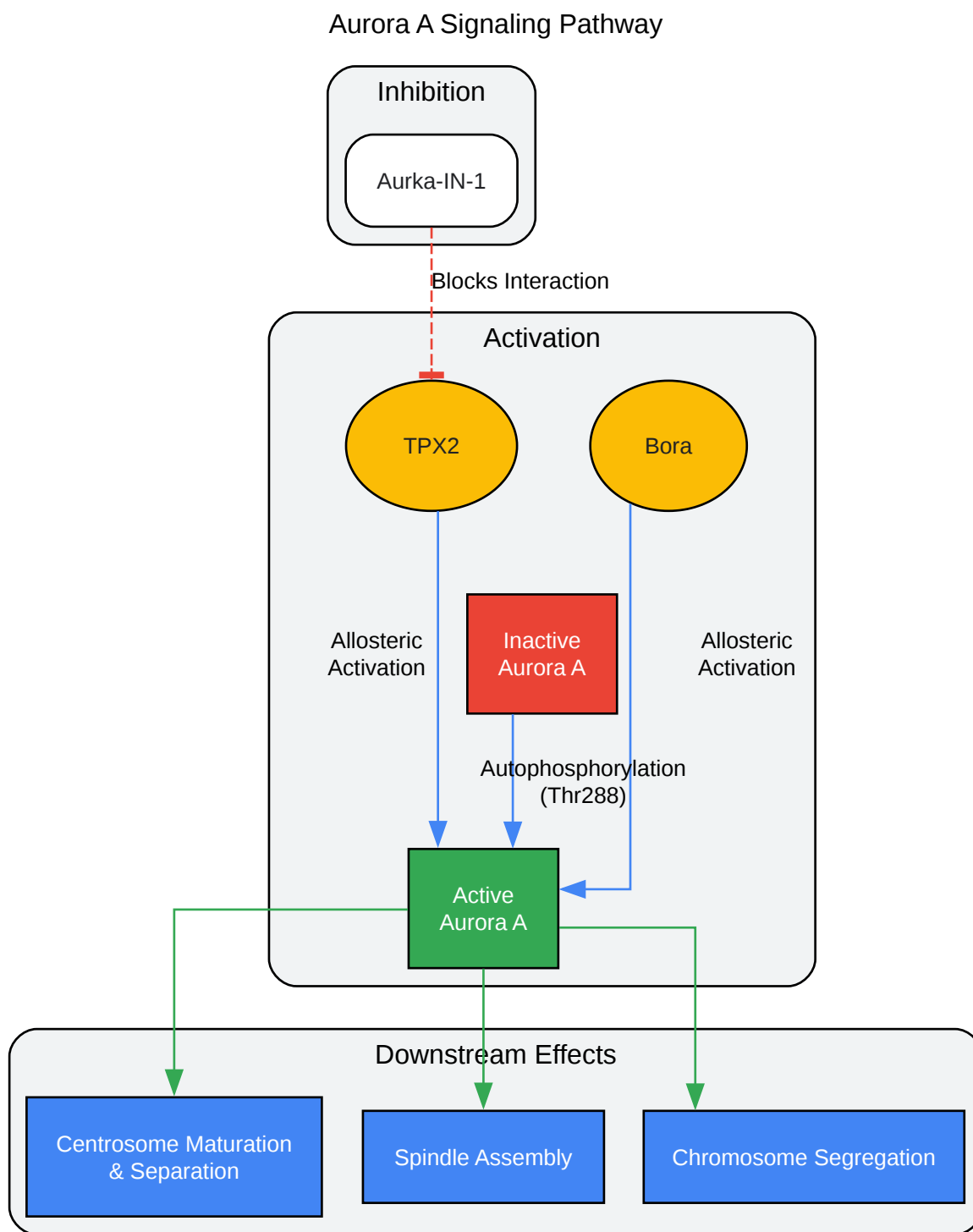
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 1: Biochemical Activity of **Aurka-IN-1**

Compound	Assay Type	Target	IC50 (μM)
Aurka-IN-1	Biochemical Kinase Assay	Aurora A	6.50[5]

Aurora A Signaling Pathway

Aurora A's activity is tightly regulated throughout the cell cycle. It is activated through phosphorylation of its activation loop (Thr288) and by binding to allosteric activators such as TPX2 and Bora.[7][8] Once active, Aurora A phosphorylates a multitude of downstream substrates to orchestrate mitotic progression.



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Caption: Simplified Aurora A signaling pathway and the mechanism of inhibition by **Aurka-IN-1**.

Experimental Protocols

In Vitro Kinase Assay Using ADP-Glo™

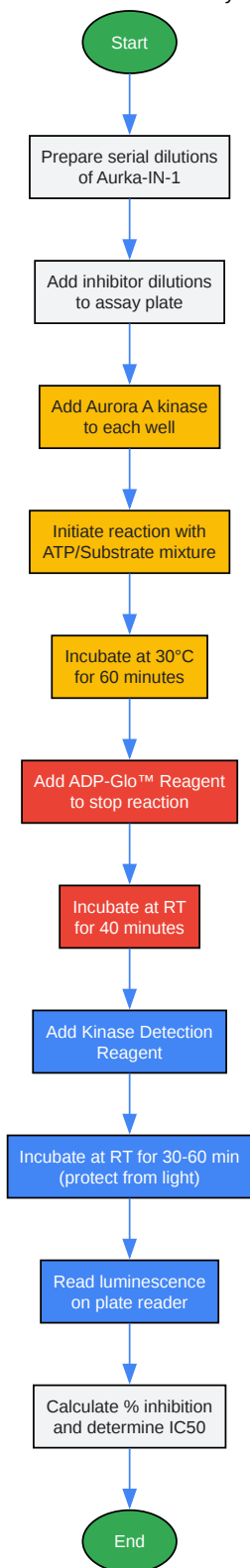
This protocol describes the determination of the IC₅₀ value of **Aurka-IN-1** against recombinant human Aurora A kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials:

- Recombinant Human Aurora A kinase (e.g., Promega, Cat. No. V1931)
- Kemptide (LRRASLG) or other suitable peptide substrate
- ATP (Adenosine 5'-triphosphate)
- **Aurka-IN-1**
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
- White, opaque 384-well or 96-well assay plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Experimental Workflow:

Aurka-IN-1 In Vitro Kinase Assay Workflow



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Caption: Workflow for the **Aurka-IN-1** in vitro kinase assay using the ADP-Glo™ method.

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of **Aurka-IN-1** in 100% DMSO.
 - Create a serial dilution of the inhibitor in DMSO.
 - Further dilute the compound in Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
- Reagent Preparation:
 - Thaw all components of the ADP-Glo™ Kinase Assay kit and the Aurora A Kinase Enzyme System on ice.
 - Prepare 1x Kinase Assay Buffer.
 - Prepare a master mix containing the kinase substrate (e.g., 100 μ M Kemptide) and ATP. The final ATP concentration should be at or near the K_m value for Aurora A to ensure accurate determination of inhibitor potency. A common starting concentration is 10-50 μ M.
 - Dilute the Aurora A kinase in Kinase Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.
- Assay Plate Setup (for a 25 μ L final reaction volume):
 - Add 5 μ L of the diluted **Aurka-IN-1** or DMSO vehicle control to the appropriate wells of a white assay plate.
 - Set up "no enzyme" blank controls containing Kinase Assay Buffer instead of the enzyme.
 - Add 10 μ L of the diluted Aurora A kinase to all wells except the "blank" controls.
 - Initiate the kinase reaction by adding 10 μ L of the ATP/substrate master mix to all wells.

- Kinase Reaction:
 - Mix the contents of the plate gently on a plate shaker.
 - Incubate the plate at 30°C for 60 minutes.[9]
- Signal Detection:
 - To stop the kinase reaction, add 25 μ L of ADP-Glo™ Reagent to each well.
 - Incubate the plate at room temperature for 40 minutes.[9]
 - Add 50 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes, protecting the plate from light.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the average luminescence of the "blank" wells from all other wells.
 - Determine the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Note: This protocol is a general guideline. Optimization of enzyme concentration, substrate concentration, ATP concentration, and incubation times may be necessary for specific experimental conditions.

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